REACTION_CXSMILES
|
[Br:1][C:2]1[CH:9]=[C:8]([F:10])[C:5]([CH:6]=O)=[C:4](F)[CH:3]=1.C(O)(=O)C(O)=O.[CH2:18]([NH:20][NH2:21])[CH3:19]>CN1C(=O)CCC1>[Br:1][C:2]1[CH:3]=[C:4]2[C:5]([CH:6]=[N:21][N:20]2[CH2:18][CH3:19])=[C:8]([F:10])[CH:9]=1 |f:1.2|
|
Name
|
|
Quantity
|
1000 mg
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(C=O)C(=C1)F)F
|
Name
|
|
Quantity
|
747 mg
|
Type
|
reactant
|
Smiles
|
C(C(=O)O)(=O)O.C(C)NN
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CN1CCCC1=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at r.t. for 72 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 15 h
|
Duration
|
15 h
|
Type
|
TEMPERATURE
|
Details
|
After being cooled at r.t.
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was partitioned between heptane and water
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with heptane
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by silica gel column chromatography (0-20% EtOAc in heptanes)
|
Reaction Time |
72 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=C2C=NN(C2=C1)CC)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 902 mg | |
YIELD: PERCENTYIELD | 84% | |
YIELD: CALCULATEDPERCENTYIELD | 82.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |